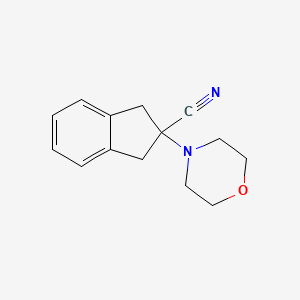

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Description

Properties

IUPAC Name |

2-morpholin-4-yl-1,3-dihydroindene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-11-14(16-5-7-17-8-6-16)9-12-3-1-2-4-13(12)10-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJQOTYWWDHOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2(CC3=CC=CC=C3C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656369 | |

| Record name | 2-(Morpholin-4-yl)-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157501-77-3 | |

| Record name | 2-(Morpholin-4-yl)-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- CAS Number : 1157501-77-3

- Molecular Formula : C12H14N2O

This compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Receptor Binding : The compound interacts with various receptors, modulating their activity. This includes potential inhibition of cyclooxygenase enzymes (COX), which are involved in inflammatory processes.

- Cell Signaling Pathways : It influences cellular signaling pathways that can lead to apoptosis in cancer cells and modulation of inflammatory responses .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, contributing to its anti-inflammatory and anticancer effects.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Induces apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Reduces inflammation markers in vitro and in vivo.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

Data Table: Biological Activities Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation | |

| Antimicrobial | Effective against specific bacterial strains |

Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value determined to be approximately 15 μM. The mechanism involved the activation of caspase pathways leading to apoptosis.

Study 2: Anti-inflammatory Effects

In a rodent model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

Study 3: Antimicrobial Activity

The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating promising potential as an antimicrobial agent.

Absorption and Distribution

The pharmacokinetic profile suggests that the compound is well absorbed with a bioavailability estimated at around 75%. It demonstrates significant tissue distribution, particularly in the liver and lungs.

Metabolism

Metabolic studies indicate that the compound undergoes phase I metabolism primarily through cytochrome P450 enzymes, leading to the formation of various metabolites that may also possess biological activity.

Excretion

Excretion occurs predominantly via renal pathways, with approximately 60% eliminated within 24 hours post-administration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituent at the 2-position of the indene-carbonitrile scaffold significantly impacts physical and spectroscopic characteristics. Key analogs include:

Key Observations :

- Spectral Signatures: The –CN stretch in IR (~2200 cm⁻¹) is consistent across analogs. Morpholino’s ether linkage (C–O–C) introduces distinct IR absorptions near 1100 cm⁻¹, absent in non-oxygenated substituents .

- Thermal Stability: Melting points for morpholino derivatives remain unreported, but related compounds (e.g., 2-amino-4H-chromene-3-carbonitrile) show higher melting points (223–227°C) due to hydrogen-bonding networks .

Limitations and Data Gaps

- Analytical Data : Commercial sources like Sigma-Aldrich often lack analytical data for niche compounds (e.g., 2-(4-fluorophenyl)-indene-carbonitrile), complicating direct comparisons .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile generally follows a sequence of:

- Formation of the indene core substituted with a nitrile group at the 2-position

- Introduction of the morpholino substituent at the 2-position carbon

- Functional group transformations including condensation, hydrolysis, decarboxylation, and acylation

- Final cyanation to install the nitrile group

This synthetic strategy is often adapted from related indene carbonitrile derivatives, such as 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, with modifications to introduce the morpholine ring.

Key Preparation Methods

Starting from 2-Bromobenzyl Derivatives and Diethyl Malonate

One classical approach involves starting with 2-bromobenzyl bromide or 2-bromobenzaldehyde, which undergoes condensation with diethyl malonate under basic or acidic catalysis, followed by hydrolysis, decarboxylation, and Friedel-Crafts acylation, culminating in cyanation with cuprous or zinc cyanide to afford the indene carbonitrile scaffold (without morpholine initially). This method has been reported in Journal of Organic Chemistry (1984, 1987, 2015) and involves:

- Refluxing 2-bromobenzyl bromide with sodium ethoxide in ethanol and diethyl malonate to form a malonate adduct

- Hydrolysis with sodium hydroxide to convert esters to acids

- Thermal decarboxylation at 165 °C to remove carboxyl groups

- Friedel-Crafts acylation to cyclize and form the indene ring

- Reaction with cuprous cyanide or zinc cyanide to install the nitrile group

This route provides the 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile intermediate, which can be further functionalized to introduce the morpholino substituent.

Detailed Reaction Conditions and Steps

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Condensation | 2-Bromobenzyl bromide + diethyl malonate, NaOEt/EtOH reflux | Formation of malonate adduct by nucleophilic substitution on bromobenzyl bromide |

| 2 | Hydrolysis | NaOH aqueous solution | Hydrolysis of esters to carboxylic acids |

| 3 | Decarboxylation | Heat at 165 °C | Thermal removal of carboxyl groups to simplify the structure |

| 4 | Friedel-Crafts Acylation | AlCl3 or other Lewis acid catalyst | Cyclization to form the indene ring with keto group |

| 5 | Cyanation | Cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)2) | Introduction of nitrile group at the 4-position |

| 6 | Amination (Morpholine introduction) | Morpholine, base or Pd-catalyst (e.g., Buchwald-Hartwig conditions) | Substitution or coupling to introduce morpholine at the 2-position |

Research Findings and Optimization

- The condensation step is sensitive to reaction conditions; reflux in ethanol with sodium ethoxide provides good yields of the malonate intermediate.

- Hydrolysis and decarboxylation must be carefully controlled to avoid overreaction or decomposition; 165 °C is optimal for decarboxylation.

- Friedel-Crafts acylation requires anhydrous conditions and excess Lewis acid for effective cyclization.

- Cyanation with cuprous cyanide is typically performed under reflux in polar aprotic solvents to maximize nitrile formation.

- Morpholine introduction benefits from palladium-catalyzed amination for better regioselectivity and yield compared to direct nucleophilic substitution.

Summary Table of Preparation Methods

Notes on Literature and Source Diversity

- The primary detailed synthetic routes come from patent CN111704559A and related Journal of Organic Chemistry articles, which provide robust methods for the indene carbonitrile scaffold preparation.

- Amination methods, including Buchwald-Hartwig amination, are well documented in medicinal chemistry literature for introducing morpholine groups on aromatic and heterocyclic compounds.

- No direct preparation method exclusively for this compound was found in the searched literature, but the synthesis can be logically constructed by combining the indene carbonitrile preparation with established amination techniques.

Q & A

Q. Basic Research Focus

- Storage : Keep containers tightly sealed in dry, ventilated areas. Opened containers must be resealed upright to prevent leakage .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for volatile intermediates .

- Waste Disposal : Classify waste and engage certified agencies for disposal to comply with environmental regulations .

How can enantioselectivity be enhanced in its synthesis?

Advanced Research Focus

Enantioselectivity depends on ligand choice and reaction optimization:

- Ligand Screening : Chiral ligands (e.g., phosphine or bisoxazoline derivatives) paired with Pd catalysts improve ee values. For instance, modifying ligands increased ee from 78% to 93% in related compounds .

- Temperature Control : Lower temperatures (e.g., 0–5°C) may reduce racemization.

- Kinetic Resolution : Monitoring reaction progress via TLC (e.g., Rf = 0.30–0.75 in pentane/ethyl acetate) ensures optimal yield and ee .

What is the role of the morpholino group in this compound’s reactivity?

Advanced Research Focus

While direct evidence is limited, morpholino groups in analogous compounds:

- Solubility Enhancement : Improve solubility in polar solvents (e.g., MTBE, DCM) for reaction homogeneity.

- Steric and Electronic Effects : The morpholine ring’s electron-rich nitrogen may stabilize intermediates or direct regioselectivity in cross-coupling reactions .

How can contradictory yield data across studies be resolved?

Advanced Research Focus

Discrepancies in yields (e.g., 46% vs. 98% for similar substrates) arise from:

- Substrate Purity : Impurities in starting materials (e.g., 5g vs. 5c) reduce efficiency. Pre-purify via column chromatography.

- Catalyst Loading : Adjust Pd/ligand ratios (e.g., 2–5 mol%) to balance activity and cost .

- Reaction Time : Extended durations (e.g., 48 hours for 8g vs. 6 hours for 8i) may favor side reactions .

What catalytic systems are effective for functionalizing this compound?

Advanced Research Focus

Pd-based systems dominate:

- Allylic Alkylation : Pd(0) catalysts with chiral ligands enable enantioselective C–C bond formation (e.g., allyl or methylallyl additions) .

- Cross-Coupling : Suzuki-Miyaura reactions could introduce aryl/heteroaryl groups, though direct evidence is needed.

How is purity assessed during synthesis?

Q. Basic Research Focus

- TLC Analysis : Use pentane/ethyl acetate (4:1 to 9:1) to monitor reaction progress (Rf = 0.30–0.75) .

- HPLC : Chiral columns (e.g., Chiralcel IA) resolve enantiomers, while reverse-phase HPLC quantifies impurities .

What strategies enable late-stage functionalization of the dihydroindene core?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.